![molecular formula C13H14N2O B1643011 4-(2-Pyridin-2-ylethoxy)aniline CAS No. 344561-49-5](/img/structure/B1643011.png)
4-(2-Pyridin-2-ylethoxy)aniline
Overview
Description
“4-(2-Pyridin-2-ylethoxy)aniline” is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 . It belongs to a class of compounds called anilines.
Molecular Structure Analysis
The InChI code for “4-(2-Pyridin-2-ylethoxy)aniline” is 1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 . This indicates that the molecule consists of a pyridine ring attached to an aniline group via an ethoxy linker.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Pyridin-2-ylethoxy)aniline” include a molecular weight of 214.27 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Research
“4-(2-Pyridin-2-ylethoxy)aniline” is a chemical compound with the CAS Number: 344561-49-5 . It is used in chemical research, particularly in the synthesis of other complex compounds .
Medicinal Chemistry
The pyrimidine moiety, which is a part of the “4-(2-Pyridin-2-ylethoxy)aniline” structure, is considered a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Anti-Fibrosis Activity
Pyrimidine derivatives, such as “4-(2-Pyridin-2-ylethoxy)aniline”, are known for their anti-fibrotic properties . In a study, novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Antimicrobial Activity
Pyrimidine derivatives are also known for their antimicrobial properties . While specific studies on “4-(2-Pyridin-2-ylethoxy)aniline” are not available, it’s plausible that it may also exhibit similar properties due to its pyrimidine core .
Antiviral Activity
Pyrimidine derivatives have been reported to exhibit antiviral activities . Again, while specific studies on “4-(2-Pyridin-2-ylethoxy)aniline” are not available, it’s plausible that it may also exhibit similar properties due to its pyrimidine core .
Antitumor Activity
Pyrimidine derivatives are known for their antitumor properties . It’s plausible that “4-(2-Pyridin-2-ylethoxy)aniline” may also exhibit similar properties due to its pyrimidine core .
Safety and Hazards
Future Directions
While specific future directions for “4-(2-Pyridin-2-ylethoxy)aniline” were not found in the search results, compounds with pyrimidine moieties have been studied for their potential anti-fibrotic activities . This suggests that “4-(2-Pyridin-2-ylethoxy)aniline” and similar compounds could be explored in this context.
properties
IUPAC Name |
4-(2-pyridin-2-ylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9H,8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGKTZBDIIYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyridin-2-ylethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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